2-amino-6-methoxy-4-(2H-tetrazol-5-yl)phenol
CAS No.: 1243977-55-0
Cat. No.: VC5941331
Molecular Formula: C8H9N5O2
Molecular Weight: 207.193
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1243977-55-0 |
|---|---|
| Molecular Formula | C8H9N5O2 |
| Molecular Weight | 207.193 |
| IUPAC Name | 2-amino-6-methoxy-4-(2H-tetrazol-5-yl)phenol |
| Standard InChI | InChI=1S/C8H9N5O2/c1-15-6-3-4(2-5(9)7(6)14)8-10-12-13-11-8/h2-3,14H,9H2,1H3,(H,10,11,12,13) |
| Standard InChI Key | UYPPLYCZNRWAMF-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1O)N)C2=NNN=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phenolic core substituted at the 2-, 4-, and 6-positions with amino, tetrazole, and methoxy groups, respectively. The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, is known for its metabolic stability and bioisosteric equivalence to carboxylic acids . The methoxy group at C-6 enhances lipophilicity, while the amino group at C-2 introduces hydrogen-bonding potential, critical for molecular interactions in biological systems.
Spectral Characterization
While direct spectral data for this compound are unavailable, analogous tetrazole-phenol derivatives exhibit characteristic signals in NMR and IR spectroscopy. For example:
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IR: Absorption bands at ~1,020–1,200 cm⁻¹ (tetrazole ring stretching), ~1,610 cm⁻¹ (C=N imine), and ~3,400 cm⁻¹ (NH stretching) .
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¹H NMR: Aromatic protons in the δ 6.9–8.5 ppm range, methoxy singlet at δ ~3.3 ppm, and NH signals as broad singlets .
Synthetic Methodologies
General Synthesis of Tetrazole-Containing Phenols
The synthesis of tetrazole-phenol hybrids typically involves two key steps:
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Formation of the Phenolic Scaffold: Condensation reactions between substituted benzaldehydes and nitrile precursors, as demonstrated in the synthesis of 3-cyano-2-iminocoumarins .
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Tetrazole Cyclization: Treatment of nitrile intermediates with sodium azide (NaN₃) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under reflux conditions .
Example Protocol (adapted from ):
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React 2-hydroxy-4-nitro-6-methoxybenzaldehyde with propanedinitrile in ethanol/piperidine to form a cyano intermediate.
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Cyclize the nitrile group using NaN₃ (1 eq), ZnCl₂ (1.2 eq), and H₂O/THF (4:1) at 80°C for 4–7 hours.
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Isolate the product via filtration and purify by recrystallization.
Yield Optimization:
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Electron-donating groups (e.g., methoxy) improve yields (>90%) by stabilizing intermediates .
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Steric hindrance from bulky substituents (e.g., bromine) reduces yields to ~55% .
Biological Activities of Structural Analogs
Antiproliferative Effects
Tetrazole-phenol hybrids exhibit marked cytotoxicity against cancer cell lines. For instance:
Mechanistic Insights:
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Tetrazole moieties disrupt cellular redox balance via interactions with thiol groups .
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Methoxy groups enhance membrane permeability, facilitating intracellular accumulation .
Computational and Structure-Activity Relationship (SAR) Studies
Molecular Docking Predictions
In silico models of similar compounds suggest:
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